Isobutyl acetate - 13C2
Description
Properties
CAS No. |
1083053-36-4 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
118.14 |
Purity |
95% min. |
Synonyms |
Isobutyl acetate - 13C2 |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Studies
Isobutyl acetate - 13C2 is used in metabolic studies as a tracer to understand metabolic pathways in organisms. Its incorporation into biological systems allows researchers to track the fate of carbon atoms during metabolic processes.
Analytical Chemistry
The compound serves as a solvent in various analytical techniques, including gas chromatography and mass spectrometry. Its isotopic labeling enhances the sensitivity and specificity of analytical methods, allowing for precise quantification of compounds in complex mixtures.
Environmental Monitoring
This compound is employed in environmental studies to monitor pollution levels and assess the impact of industrial activities on air quality. Its unique isotopic signature helps differentiate between natural and anthropogenic sources of emissions.
Solvent in Coatings and Inks
Isobutyl acetate is widely used as a solvent in the production of paints, coatings, and inks. Its excellent solvency properties make it ideal for dissolving resins and polymers used in these products .
Extraction Solvent
In the food industry, this compound is utilized as an extraction solvent for flavors and fragrances due to its ability to selectively dissolve specific compounds without altering their chemical structure .
Case Study 1: Use in Flavor Extraction
A study demonstrated the effectiveness of this compound in extracting volatile compounds from fruits for flavoring purposes. The labeled compound allowed researchers to trace the extraction process and evaluate the efficiency of different extraction methods.
Case Study 2: Environmental Impact Assessment
In an environmental monitoring project, this compound was used to assess air quality around industrial sites. The isotopic labeling enabled accurate source apportionment of volatile organic compounds, providing insights into pollution control measures .
Data Tables
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Scientific Research | Metabolic studies, analytical chemistry | Enhances sensitivity and specificity |
| Industrial Applications | Coatings, inks, flavor extraction | Excellent solvency properties |
| Environmental Monitoring | Pollution tracking | Differentiates between natural and man-made sources |
Preparation Methods
Reaction Mechanism and Conditions
-
Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used to protonate the carbonyl oxygen of acetic acid, facilitating nucleophilic attack by isobutanol.
-
Temperature : Reflux at 100–130°C for 2–3 hours ensures equilibrium shifts toward ester formation.
-
Molar Ratio : A 1:1 molar ratio of acetic acid to isobutanol is typical, though excess acetic acid (up to 2.4:1) improves yields to >90%.
-
Combine 20 mL isobutanol, 25 mL [1,2-¹³C₂]acetic acid, and 5 mL H₂SO₄.
-
Reflux at 130°C for 2.5 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and purify via distillation (bp 115–117°C).
Yield and Purity
Catalytic Reactive Distillation with Solid Acid Catalysts
Reactive distillation integrates reaction and separation, enhancing efficiency for industrial-scale production. This method is adapted for ¹³C₂ labeling by substituting acetic acid with its isotopologue.
Process Design
-
Catalysts : Composite solid acids (e.g., NaHSO₄ + PTSA) reduce side reactions and improve selectivity.
-
Apparatus : A three-zone column with:
-
Conditions :
Table 1: Comparative Performance of Catalytic Methods
| Catalyst System | Temperature (°C) | Yield (%) | Isotopic Purity (%) | Source |
|---|---|---|---|---|
| H₂SO₄ (Homogeneous) | 130 | 85 | 95 | |
| NaHSO₄/PTSA (1:1.5) | 105 | 99 | 97 | |
| Zeolite H-Beta | 120 | 92 | 96 |
Isotopic Precursor Synthesis
The choice of ¹³C-labeled precursors dictates the position and abundance of isotopic labels:
[1,2-¹³C₂]Acetic Acid Preparation
Quality Control
-
NMR Analysis : ¹³C NMR confirms isotopic enrichment at C-1 and C-2 of the acetyl group (δ 170–175 ppm for carbonyl).
-
GC-MS : Quantifies isotopic abundance using fragmentation patterns (e.g., m/z 61 for [¹³C₂]acetyl).
Challenges and Innovations
Side Reactions and Mitigation
Q & A
Q. How should researchers design experiments to address gaps in long-term stability data for ¹³C-labeled esters?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures and humidity levels. Monitor isotopic integrity via ¹³C-NMR and degradation products via LC-MS. Incorporate statistical tools (e.g., ANOVA) to model shelf-life predictions, ensuring compliance with ICH Q1A guidelines for chemical stability .
Methodological Notes
- Data Contradictions : Address conflicting results (e.g., metabolic incorporation vs. compartmentalization) by integrating multi-omics datasets (transcriptomics, metabolomics) and mechanistic modeling .
- Experimental Design : Align hypotheses with EPA’s tiered toxicity assessment framework, prioritizing acute exposure studies before chronic evaluations .
- Literature Review : Systematically search databases (e.g., RePEc, Google Scholar) using terms like "¹³C acetate metabolism" and "isotopic ester synthesis," filtering for peer-reviewed journals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
